molecular formula C16H23N5O4 B2777646 (8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester

(8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester

Cat. No.: B2777646
M. Wt: 349.38 g/mol
InChI Key: DNVDHQDTUHKIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C16H23N5O4 and its molecular weight is 349.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Antibacterial Activity

Research has demonstrated the utility of aminoalkyl esters of substituted acetic and propionic acids in synthesizing compounds with notable antibacterial activity. For instance, the synthesis of aminoalkyl esters, including structures similar to the specified compound, has led to findings of high antibacterial efficacy among the methyliodides of these esters. Some of these compounds also showed pronounced peripheral n-cholinolytic activity, underscoring their potential in pharmacological applications (Isakhanyan et al., 2013).

Biodegradable Polymers for Colon Targeting

The development of poly(ether-ester) azo polymers incorporating various concentrations of specific benzoic acid derivatives represents another application area. These polymers, assessed for biodegradability by azoreductase in the rat caecum, have shown potential as materials for colon-specific drug release. The presence of certain components enhances the polymers' degradation, making them suitable for targeted therapeutic applications (Samyn et al., 1995).

Advanced Organic Synthesis Techniques

Research into the photolysis and thermolysis of phenyl azide in acetic acid, resulting in various compounds including azepinones and benzoxazole derivatives, showcases the complex reactions involved in synthesizing structurally diverse organic compounds. Such studies provide insights into the mechanisms of organic reactions, contributing to the broader field of chemical synthesis and the development of new synthetic methodologies (Takeuchi & Koyama, 1982).

Potential Inhibitors for Enzymatic Systems

The synthesis of purinyl derivatives aiming to inhibit the adenylosuccinate synthetase and adenylosuccinate lyase system is another significant application. These compounds are studied for their potential to interfere with the biosynthesis of adenosine monophosphate (AMP), a critical molecule in cellular energy transfer and signal transduction pathways. Such research highlights the exploration of novel inhibitors that could lead to the development of therapeutic agents targeting specific metabolic pathways (Wanner et al., 1978).

Properties

IUPAC Name

ethyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c1-3-25-11(22)10-21-12-13(19(2)16(24)18-14(12)23)17-15(21)20-8-6-4-5-7-9-20/h3-10H2,1-2H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVDHQDTUHKIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.